Cas no 1021120-69-3 (N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide)
![N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/1021120-69-3x500.png)
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide
- AKOS024500793
- F5225-0008
- N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide
- 1021120-69-3
- N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide
-
- インチ: 1S/C13H12FN3OS/c1-9(18)15-12-6-7-13(17-16-12)19-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16,18)
- InChIKey: PUOMYYJOTJHUIU-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C(N=N1)NC(C)=O)CC1C=CC(=CC=1)F
計算された属性
- せいみつぶんしりょう: 277.06851135g/mol
- どういたいしつりょう: 277.06851135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 80.2Ų
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5225-0008-10mg |
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021120-69-3 | 10mg |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5225-0008-100mg |
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021120-69-3 | 100mg |
$372.0 | 2023-09-10 | ||
Life Chemicals | F5225-0008-10μmol |
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021120-69-3 | 10μmol |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5225-0008-20μmol |
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021120-69-3 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5225-0008-2μmol |
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021120-69-3 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5225-0008-2mg |
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021120-69-3 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F5225-0008-3mg |
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021120-69-3 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5225-0008-15mg |
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021120-69-3 | 15mg |
$133.5 | 2023-09-10 | ||
Life Chemicals | F5225-0008-25mg |
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021120-69-3 | 25mg |
$163.5 | 2023-09-10 | ||
Life Chemicals | F5225-0008-75mg |
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021120-69-3 | 75mg |
$312.0 | 2023-09-10 |
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamideに関する追加情報
N-(6-{[(4-Fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide: A Comprehensive Overview
N-(6-{[(4-Fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide (CAS No. 1021120-69-3) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to N-(6-{[(4-Fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide.
The chemical structure of N-(6-{[(4-Fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide is defined by a pyridazine ring substituted with an acetamide group and a sulfanyl moiety linked to a 4-fluorophenylmethyl group. This intricate arrangement contributes to the compound's stability and reactivity, making it a valuable candidate for various chemical reactions and biological studies.
One of the key aspects of N-(6-{[(4-Fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide is its synthesis. Several methods have been reported in the literature for the preparation of this compound. One common approach involves the reaction of 6-chloropyridazin-3(2H)-one with (4-fluorophenyl)methanethiol followed by acetylation. This multi-step process ensures high yields and purity, making it suitable for large-scale production.
In terms of physical properties, N-(6-{[(4-Fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide is a white crystalline solid with a melting point of approximately 150°C. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various experimental setups.
The biological activities of N-(6-{[(4-Fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide have been extensively studied in recent years. One notable application is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. This property makes it a promising lead compound for the development of novel anticancer drugs.
Furthermore, studies have demonstrated that N-(6-{[(4-Fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide possesses anti-inflammatory properties. In vitro assays have revealed that it can effectively reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its pharmacological activities, N-(6-{[(4-Fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide has been investigated for its effects on cellular processes. Research has shown that it can modulate the expression of certain genes involved in cell proliferation and apoptosis. This modulation can be beneficial in controlling the growth of cancer cells and promoting their programmed cell death.
The safety profile of N-(6-{[(4-Fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that the compound exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
Recent advancements in computational chemistry have also contributed to our understanding of N-(6-{[(4-Fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide. Molecular modeling studies have provided insights into its binding interactions with target proteins, helping to optimize its structure for improved potency and selectivity. These computational tools are invaluable in guiding the design of more effective derivatives.
In conclusion, N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide (CAS No. 1021120-69-3) is a multifaceted compound with promising applications in drug discovery and development. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable candidate for further research and potential therapeutic use. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, the future prospects for this compound appear highly promising.
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